Benzene-1,3-dicarboxylic acid;4-[3-(9-carboxynonanoyloxy)-2,2-dimethylpropoxy]carbonyl-2,3-dimethylbenzoic acid;ethane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene-1,3-dicarboxylic acid;4-[3-(9-carboxynonanoyloxy)-2,2-dimethylpropoxy]carbonyl-2,3-dimethylbenzoic acid;ethane-1,2-diol is a complex organic compound that belongs to the class of dicarboxylic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene-1,3-dicarboxylic acid;4-[3-(9-carboxynonanoyloxy)-2,2-dimethylpropoxy]carbonyl-2,3-dimethylbenzoic acid;ethane-1,2-diol involves multiple steps, starting with the preparation of the individual components. The key steps include:
Preparation of Benzene-1,3-dicarboxylic acid: This can be synthesized through the oxidation of m-xylene using potassium permanganate or nitric acid.
Preparation of 4-[3-(9-carboxynonanoyloxy)-2,2-dimethylpropoxy]carbonyl-2,3-dimethylbenzoic acid: This involves esterification reactions where the carboxylic acid groups react with alcohols in the presence of acid catalysts.
Preparation of Ethane-1,2-diol:
Industrial Production Methods
Industrial production of this compound would likely involve large-scale esterification and oxidation reactions under controlled conditions to ensure high yield and purity. The use of catalysts, temperature control, and purification techniques such as distillation and crystallization are essential in the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction of the carboxylic acid groups can yield alcohols or aldehydes.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, nitric acid, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Sulfuric acid, nitric acid, and halogens in the presence of catalysts.
Major Products Formed
Oxidation: Anhydrides, ketones, and further oxidized carboxylic acids.
Reduction: Alcohols and aldehydes.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
Benzene-1,3-dicarboxylic acid;4-[3-(9-carboxynonanoyloxy)-2,2-dimethylpropoxy]carbonyl-2,3-dimethylbenzoic acid;ethane-1,2-diol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In drug delivery, for example, the ester linkages can be hydrolyzed in the body to release active pharmaceutical ingredients. The carboxylic acid groups can interact with biological targets, such as enzymes and receptors, through hydrogen bonding and ionic interactions .
Comparison with Similar Compounds
Similar Compounds
- Phthalic acid (1,2-benzenedicarboxylic acid)
- Isophthalic acid (1,3-benzenedicarboxylic acid)
- Terephthalic acid (1,4-benzenedicarboxylic acid)
Uniqueness
Benzene-1,3-dicarboxylic acid;4-[3-(9-carboxynonanoyloxy)-2,2-dimethylpropoxy]carbonyl-2,3-dimethylbenzoic acid;ethane-1,2-diol is unique due to its complex structure, which combines multiple functional groups and aromatic rings. This complexity allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields .
Properties
CAS No. |
61412-73-5 |
---|---|
Molecular Formula |
C35H48O14 |
Molecular Weight |
692.7 g/mol |
IUPAC Name |
benzene-1,3-dicarboxylic acid;4-[3-(9-carboxynonanoyloxy)-2,2-dimethylpropoxy]carbonyl-2,3-dimethylbenzoic acid;ethane-1,2-diol |
InChI |
InChI=1S/C25H36O8.C8H6O4.C2H6O2/c1-17-18(2)20(14-13-19(17)23(29)30)24(31)33-16-25(3,4)15-32-22(28)12-10-8-6-5-7-9-11-21(26)27;9-7(10)5-2-1-3-6(4-5)8(11)12;3-1-2-4/h13-14H,5-12,15-16H2,1-4H3,(H,26,27)(H,29,30);1-4H,(H,9,10)(H,11,12);3-4H,1-2H2 |
InChI Key |
YQOMJQHANBNZGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1C)C(=O)OCC(C)(C)COC(=O)CCCCCCCCC(=O)O)C(=O)O.C1=CC(=CC(=C1)C(=O)O)C(=O)O.C(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.